3-[(2-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
3-[(2-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H24ClN5O4 and its molecular weight is 481.94. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- N-(2-Chlorobenzyl)-substituted hydroxamate, derived from the hydrolysis of ketoclomazone, acts as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS) with an IC50 value of 1.0 μM . DXS is a key enzyme involved in the biosynthesis of isoprenoids, essential compounds in various organisms. Inhibition of DXS disrupts the production of isoprenoids, affecting cell growth and viability.
- Researchers have synthesized related compounds, such as 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide, which contains a similar chlorobenzyl moiety . These derivatives may serve as building blocks for drug design or as potential lead compounds in medicinal chemistry.
- The crystal structure of 1-(2-chlorobenzyl)-N-(1-(2-chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine has been determined, providing insights into its three-dimensional arrangement and intermolecular interactions . Computational studies using HF (Hartree-Fock) and DFT (Density Functional Theory) calculations can further elucidate its electronic properties and stability.
Antimicrobial Activity
Chemical Synthesis and Medicinal Chemistry
Crystallography and Computational Chemistry
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O4/c1-27-21-20(22(31)30(24(27)32)14-15-7-4-5-8-17(15)25)29-12-6-11-28(23(29)26-21)18-10-9-16(33-2)13-19(18)34-3/h4-5,7-10,13H,6,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWSFYKFNAAQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
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